molecular formula C18H22N2O2S B2943691 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide CAS No. 2309552-31-4

2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide

Cat. No.: B2943691
CAS No.: 2309552-31-4
M. Wt: 330.45
InChI Key: NKPMTMBGJYJHRN-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide features a methoxyphenyl group attached to an acetamide backbone, which is further linked to a pyrrolidine ring substituted with a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-17-5-3-2-4-15(17)10-18(21)19-16-6-8-20(12-16)11-14-7-9-23-13-14/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPMTMBGJYJHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral , antibacterial , and anticancer agent. Here are some key findings:

Antiviral Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antiviral properties. For instance, a study demonstrated that certain pyrrole derivatives showed efficacy against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 30.57 to 58.7 μg/mL . While specific data on the target compound's antiviral activity is limited, its structural similarity to known antiviral agents suggests a potential for similar effects.

Antibacterial Activity

Pyrrole-based compounds have been reported to possess antibacterial properties. In vitro studies have shown that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity . The target compound's structural features may contribute to such activity, particularly through interactions with bacterial enzymes.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. One study highlighted that compounds similar to the target structure could inhibit cancer cell proliferation effectively, with IC50 values ranging from 0.20 to 0.35 μM in various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

The mechanisms through which 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane integrity and function.
  • Receptor Modulation : Potential interactions with specific receptors involved in cellular signaling could mediate its effects on cell growth and survival.

Case Studies and Research Findings

StudyFocusFindings
AntiviralEC50 values for pyrrole derivatives against TMV ranged from 30.57 to 58.7 μg/mL
AntibacterialMIC values for certain derivatives against Staphylococcus aureus were as low as 3.125 μg/mL
AnticancerCompounds similar to the target exhibited IC50 values between 0.20 and 0.35 μM

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s pyrrolidine-thiophene substitution distinguishes it from analogs with thiazole (e.g., ) or benzotriazole () groups.
  • Chlorinated analogs like alachlor and dichlorophenyl derivatives are associated with agrochemical applications, whereas the target’s methoxyphenyl group may favor pharmaceutical interactions.

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